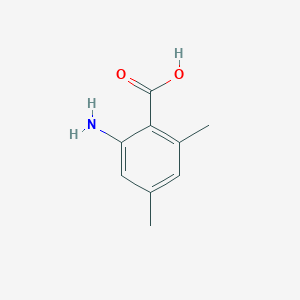

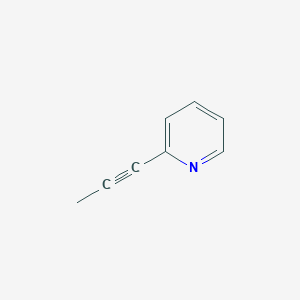

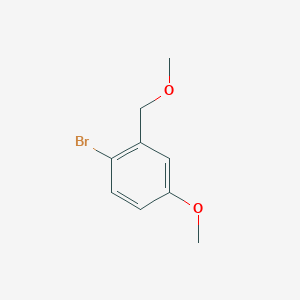

2-(Prop-1-yn-1-yl)pyridine

概要

説明

2-(Prop-1-yn-1-yl)pyridine is a compound that features a pyridine ring, which is a basic structural unit in many organic molecules, particularly in pharmaceuticals and agrochemicals. The propargyl group attached to the pyridine ring makes it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the insertion chemistry of Cp*2Y(2-pyridyl) leads to the formation of several products, including those with propargyl groups. The reaction with alkynes HCCR results in the formation of acetylides, which are crucial intermediates for further chemical transformations . Additionally, the synthesis of pyridine derivatives from N-propargylamines is a significant method, as it provides a pathway to a wide range of pyridine-containing compounds, which are important in medicinal chemistry .

Molecular Structure Analysis

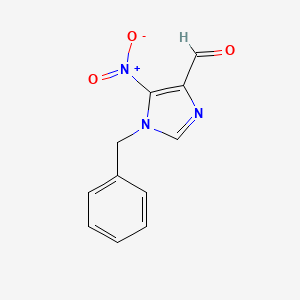

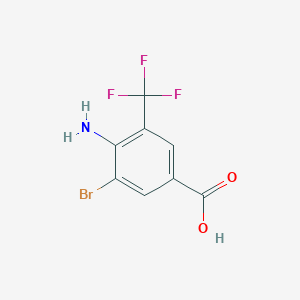

The molecular structure of pyridine derivatives can be complex and is often determined using X-ray diffraction. For example, the molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated, revealing important intermolecular interactions such as hydrogen bonding and π-π interactions that stabilize the crystal structure . These structural insights are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. The insertion product of Cp*2Y(2-pyridyl) with CO leads to an unexpected product with a unique molecular structure . Furthermore, the complexation of pyridine derivatives to metals, such as cadmium in the case of 2-pyridinecarbaldehyde derivatives, can result in compounds with interesting geometries and potential applications in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of a propargyl group can affect the compound's reactivity and interaction with other molecules. The crystal and molecular structure analysis provides insights into the density, molecular geometry, and intermolecular forces present in these compounds . Additionally, vibrational spectral studies can offer information about the characteristic absorption bands, which are related to the functional groups present in the molecule .

科学的研究の応用

Synthesis of Polynuclear Alkynyl Complexes

2-(Prop-1-yn-1-yl)pyridine derivatives are utilized in synthesizing polynuclear alkynyl complexes. The ligand combines an alkynyl function for metal-carbon bond formation with a pyrazolylpyridine unit for chelation reactions. This facilitates creating complexes with diverse metal sites, as demonstrated in the synthesis of platinum alkynyl complexes and a trinuclear Ru2Pt complex (Wilhelmi et al., 2014).

Complexation with Cadmium(II)

In another application, the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, closely related to 2-(prop-1-yn-1-yl)pyridine, leads to the formation of cadmium iodide complexes. These complexes exhibit distorted octahedral geometry and are stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions (Hakimi et al., 2013).

Coordination Chemistry and Luminescent Compounds

Derivatives of 2-(prop-1-yn-1-yl)pyridine are employed in coordination chemistry, leading to the development of luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions. This underscores the versatility of these compounds in synthesizing functionally diverse materials (Halcrow, 2005).

Stereospecific Synthesis of Imidazo[1,2-a]pyridine

The compound is also used in the stereospecific synthesis of imidazo[1,2-a]pyridine heterocyclic ring systems. This synthesis is achieved through the Sandmeyer reaction of variously substituted N-(prop-2-yn-1-ylamino)pyridines, showcasing its utility in constructing complex molecular structures (Sucunza et al., 2011).

Silver-Catalyzed Cycloisomerization

The silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, another derivative, demonstrates its potential in synthesizing various substituted 3-methylimidazo[1,2-a]pyridines. The process is marked by mild reaction conditions, good yields, and excellent regioselectivity, highlighting its practicality in organic synthesis (Chioua et al., 2013).

Advances in Spin-Crossover Switches and Biomedical Sensors

Recent developments include the synthesis of multi-functional spin-crossover switches and the integration of emissive f-element podand centers into biomedical sensors. These advances demonstrate the expanding scope of 2-(prop-1-yn-1-yl)pyridine derivatives in creating materials with novel properties and applications (Halcrow, 2014).

Safety And Hazards

将来の方向性

Imidazole, a related compound, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “2-(Prop-1-yn-1-yl)pyridine” and its derivatives may also have potential for future drug development.

特性

IUPAC Name |

2-prop-1-ynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-5-8-6-3-4-7-9-8/h3-4,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEGACSTMZIQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60523548 | |

| Record name | 2-(Prop-1-yn-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Prop-1-yn-1-yl)pyridine | |

CAS RN |

40925-52-8 | |

| Record name | 2-(Prop-1-yn-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)

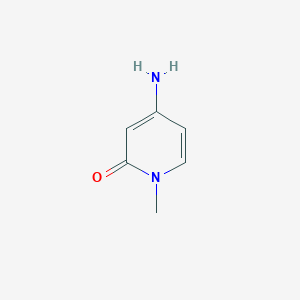

![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)

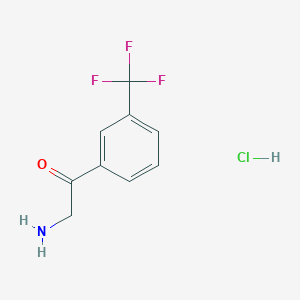

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)